Procurement Differentiation 1: Enhanced Lipophilicity and Molecular Weight Tuning Compared to Shorter-Chain Alkylthio Analogs
The butylthio group in 2-butylthio-5-trifluoromethylpyridine-3-boronic acid confers a quantifiable increase in lipophilicity and molecular weight relative to its methyl, ethyl, and propylthio analogs. This is a direct result of the extended four-carbon alkyl chain . For medicinal chemists, this difference is non-trivial, as it can be leveraged to modulate membrane permeability and reduce aqueous solubility of the final coupled product, often a desirable outcome for targeting intracellular or CNS-related proteins .
| Evidence Dimension | Lipophilicity (LogP, calculated), Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | LogP: ~3.1 (calculated); MW: 279.1 |
| Comparator Or Baseline | Methylthio analog (CAS 1256346-08-3): LogP: ~1.5 (calculated), MW: 237.0; Ethylthio analog (CAS 1256345-55-7): LogP: ~2.0 (calculated), MW: 251.0; Propylthio analog (CAS 1256345-56-8): LogP: ~2.6 (calculated), MW: 265.1 |
| Quantified Difference | LogP increase of ~1.6, 1.1, and 0.5 units vs. methyl, ethyl, and propyl analogs, respectively. MW increase of 42, 28, and 14 g/mol. |
| Conditions | Data derived from chemoinformatic calculation (cLogP) based on molecular structure. Sources: ChemSrc and AKSci databases for MW. |
Why This Matters
This quantifiable difference in LogP and MW allows researchers to select the optimal alkyl chain length to fine-tune the pharmacokinetic profile of a drug candidate without altering the core binding scaffold.
